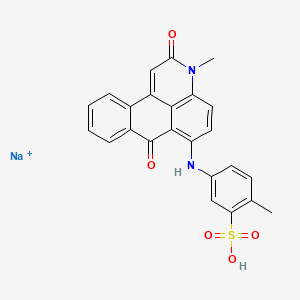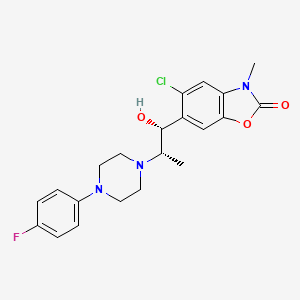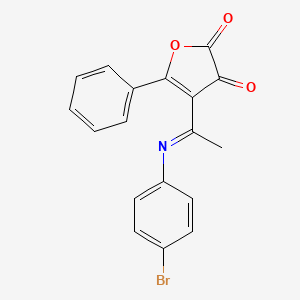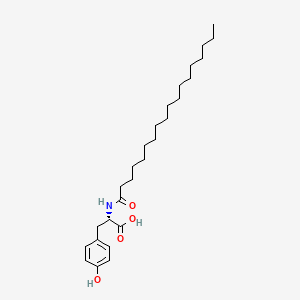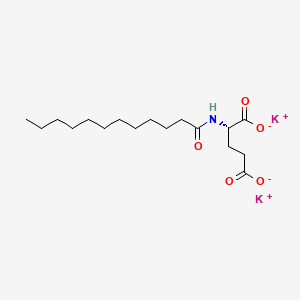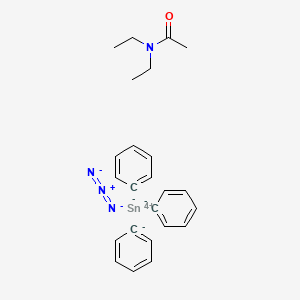
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- is an organotin compound with the molecular formula C24H28N4OSn. This compound is characterized by the presence of an azido group and a triphenyl structure, making it a unique organometallic compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- involves several steps. One common method includes the reaction of triphenyltin chloride with sodium azide in the presence of N,N-diethylacetamide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- has several scientific research applications:
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- involves its interaction with molecular targets through its azido and triphenyl groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules. The triphenyl group provides stability and enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparaison Avec Des Composés Similaires
Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- can be compared with other organotin compounds such as:
Trimethyltin chloride: Known for its neurotoxic effects and used in research to study neurodegenerative diseases.
Tributyltin chloride: Widely used as a biocide and antifouling agent but is highly toxic to marine life.
Diethyltin diiodide: An early discovered organotin compound used in organic synthesis. The uniqueness of Tin, azido(N,N-diethylacetamide-O)triphenyl-, (TB-5-12)- lies in its azido group, which allows for versatile chemical modifications and applications in bioorthogonal chemistry.
Propriétés
Numéro CAS |
83729-84-4 |
|---|---|
Formule moléculaire |
C24H28N4OSn |
Poids moléculaire |
507.2 g/mol |
Nom IUPAC |
benzene;N,N-diethylacetamide;tin(4+);azide |
InChI |
InChI=1S/C6H13NO.3C6H5.N3.Sn/c1-4-7(5-2)6(3)8;3*1-2-4-6-5-3-1;1-3-2;/h4-5H2,1-3H3;3*1-5H;;/q;4*-1;+4 |
Clé InChI |
NWJTVOGSOBHXRY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


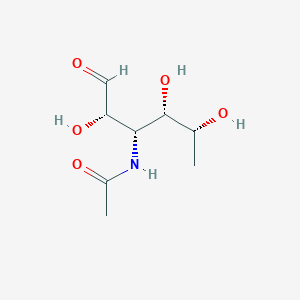
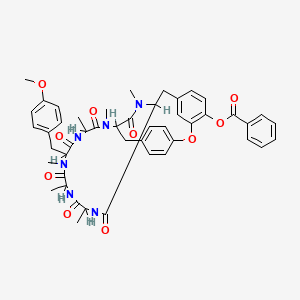
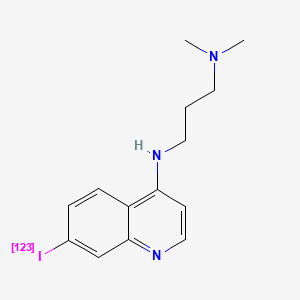

![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)


